While N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide itself wasn't found in the provided literature, its structure suggests it belongs to the class of sulfonamides. Sulfonamides are organic compounds containing the sulfonamide functional group (R-S(=O)2-NR2'). They are known for various biological activities and have significant applications in medicinal chemistry. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9